1,4-Bis(3-aminopropoxy)butane

Catalog No.
S592376
CAS No.
7300-34-7
M.F
C10H24N2O2
M. Wt
204.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(3-aminopropoxy)butane

CAS Number

7300-34-7

Product Name

1,4-Bis(3-aminopropoxy)butane

IUPAC Name

3-[4-(3-aminopropoxy)butoxy]propan-1-amine

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2

InChI Key

YOOSAIJKYCBPFW-UHFFFAOYSA-N

SMILES

C(CCOCCCN)COCCCN

Synonyms

4,9-dioxa-1,12-dodecanediamine, DO-DA cpcd

Canonical SMILES

C(CCOCCCN)COCCCN

Organic Synthesis:

  • Due to the presence of two amine groups, 1,4-Bis(3-aminopropoxy)butane can act as a bifunctional nucleophile, meaning it can react with two different electrophilic centers in a single molecule. This property could be useful for the synthesis of complex organic molecules, such as dendrimers, polymers, and macrocycles.

Material Science:

  • The combination of amine groups and a central aliphatic chain potentially makes 1,4-Bis(3-aminopropoxy)butane a useful building block for the design of new materials.
    • Its amine groups could allow for hydrogen bonding and ionic interactions with other molecules, while the aliphatic chain could provide flexibility and hydrophobic character. These properties could be beneficial in the development of:
      • Polymers with specific functionalities, such as self-assembly or controlled drug release.
      • Ionic liquids with tailored properties for various applications.

Supramolecular Chemistry:

  • The ability of 1,4-Bis(3-aminopropoxy)butane to form hydrogen bonds could be exploited in the field of supramolecular chemistry for the design of self-assembled structures with specific properties. These structures can find applications in areas like:
    • Drug delivery by encapsulating therapeutic agents [].
    • Sensors for the detection of specific molecules.

Biomedical Research:

  • The potential for 1,4-Bis(3-aminopropoxy)butane to interact with biological molecules, such as proteins and nucleic acids, warrants further investigation in biomedical research.
    • Its amine groups could potentially be used to:
      • Conjugate therapeutic drugs or imaging agents for targeted delivery [].
      • Modify the surface of biomaterials to improve their biocompatibility [].

1,4-Bis(3-aminopropoxy)butane, also known as 1,4-Butanediol Bis(3-aminopropyl) Ether or 4,9-Dioxa-1,12-dodecanediamine, is a diamine compound with two primary amine groups connected by a four-carbon butane chain through ether linkages []. While its natural origin is not well documented, it finds use as a chemical intermediate in various scientific research fields [].


Molecular Structure Analysis

The key feature of the molecule is the presence of two primary amine groups (NH2) attached to the ends of a butane chain through ether (O-CH2-CH2-CH2-O) linkages. This structure provides the molecule with both hydrophobic (butane chain) and hydrophilic (amine groups) regions, making it amphiphilic []. Additionally, the presence of the amine groups allows for potential hydrogen bonding and interaction with other molecules.


Chemical Reactions Analysis

  • Acylation: The primary amine groups can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The amine groups can undergo alkylation reactions with alkyl halides to form quaternary ammonium salts.
  • Polymerization: The diamine can potentially be used as a curing agent in epoxy resin systems due to its functionality.

Physical And Chemical Properties Analysis

  • Molecular Formula: C10H24N2O2 []
  • Molecular Weight: 204.31 g/mol []
  • Melting Point: 4.5 °C
  • Boiling Point: 134-136 °C at 4 mmHg (literature)
  • Density: 0.962 g/mL at 25 °C (literature)
  • Solubility: Solubility data is not readily available. However, the presence of both amine and ether groups suggests potential solubility in water and organic solvents with varying degrees depending on the specific solvent.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (36.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (62.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (63.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (28.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (71.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7300-34-7

Wikipedia

1,4-Bis(3-aminopropoxy)butane

General Manufacturing Information

1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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